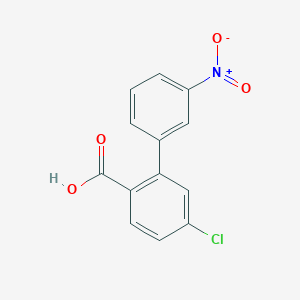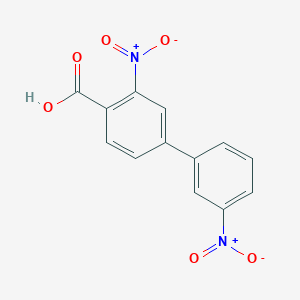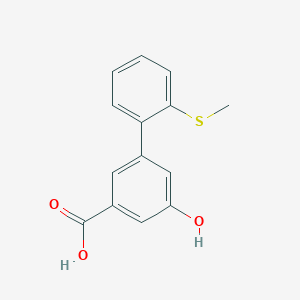
4-Fluoro-3-(2-methylthiophenyl)benzoic acid, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Fluoro-3-(2-methylthiophenyl)benzoic acid, 95% (4-F-3-MTPB) is a fluorinated organic compound that is widely used in scientific research for its unique properties. It is a versatile and easily synthesized molecule that has been used in a variety of applications.
科学的研究の応用
4-Fluoro-3-(2-methylthiophenyl)benzoic acid, 95% has been used in a variety of scientific research applications. It has been used as an intermediate in the synthesis of other compounds, as a reagent for the synthesis of polymers, and as a catalyst for the synthesis of organic compounds. It has also been used as a fluorescent probe for the detection of biological molecules and as a substrate for the synthesis of various pharmaceuticals.
作用機序
The mechanism of action of 4-Fluoro-3-(2-methylthiophenyl)benzoic acid, 95% is not yet fully understood. However, it is believed that the fluoro group on the molecule interacts with the biological molecules, allowing the molecule to bind to them and modulate their properties. This interaction is believed to be responsible for the various effects of 4-Fluoro-3-(2-methylthiophenyl)benzoic acid, 95% on biological molecules.
Biochemical and Physiological Effects
4-Fluoro-3-(2-methylthiophenyl)benzoic acid, 95% has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in the metabolism of carbohydrates, proteins, and lipids. It has also been shown to have an anti-inflammatory effect and to reduce the formation of reactive oxygen species. Additionally, 4-Fluoro-3-(2-methylthiophenyl)benzoic acid, 95% has been shown to inhibit the activity of enzymes involved in the synthesis of DNA and RNA.
実験室実験の利点と制限
4-Fluoro-3-(2-methylthiophenyl)benzoic acid, 95% has several advantages for use in lab experiments. It is relatively easy to synthesize, making it an ideal reagent for synthetic applications. Additionally, it is relatively stable and non-toxic, making it a safe reagent for use in laboratory experiments. However, 4-Fluoro-3-(2-methylthiophenyl)benzoic acid, 95% is also limited in its applications due to its low solubility in water and its low reactivity with other molecules.
将来の方向性
There are a number of potential future directions for the use of 4-Fluoro-3-(2-methylthiophenyl)benzoic acid, 95%. One potential direction is the development of new synthetic methods for the synthesis of 4-Fluoro-3-(2-methylthiophenyl)benzoic acid, 95%. Additionally, further research could be conducted to better understand the mechanism of action of 4-Fluoro-3-(2-methylthiophenyl)benzoic acid, 95% and to explore its potential applications in pharmaceuticals. Finally, further research could be conducted to explore the potential use of 4-Fluoro-3-(2-methylthiophenyl)benzoic acid, 95% in the detection and treatment of diseases.
合成法
4-Fluoro-3-(2-methylthiophenyl)benzoic acid, 95% can be synthesized via a three-step process. The first step involves the reaction of 4-fluorobenzaldehyde with 2-methylthiophene in the presence of a base to form 4-fluoro-3-(2-methylthiophenyl)benzaldehyde. The second step involves the reaction of 4-fluoro-3-(2-methylthiophenyl)benzaldehyde with acetic anhydride in the presence of a base to form 4-fluoro-3-(2-methylthiophenyl)benzoic acid. The third step involves the recrystallization of the 4-fluoro-3-(2-methylthiophenyl)benzoic acid to obtain the desired product.
特性
IUPAC Name |
4-fluoro-3-(2-methylsulfanylphenyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FO2S/c1-18-13-5-3-2-4-10(13)11-8-9(14(16)17)6-7-12(11)15/h2-8H,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWHUPWVJBQAACT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1C2=C(C=CC(=C2)C(=O)O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














